4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile
Description
Properties
Molecular Formula |
C12H12N4 |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
4-[4-(aminomethyl)-1-methylpyrazol-3-yl]benzonitrile |
InChI |
InChI=1S/C12H12N4/c1-16-8-11(7-14)12(15-16)10-4-2-9(6-13)3-5-10/h2-5,8H,7,14H2,1H3 |
InChI Key |
HITMFBDVGXZIJB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile typically involves the reaction of 4-cyanobenzylamine with 1-methyl-1H-pyrazole-3-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. Industrial production may also involve additional purification steps to ensure the compound meets the required specifications for research and application .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or other strong bases.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrazole-Benzonitrile Derivatives
Key Observations :
- Regioisomerism: The position of substituents significantly impacts biological activity. For example, 4-[(4-Amino-3-methyl-1H-pyrazol-1-yl)methyl]benzonitrile () is a regioisomer of the target compound, differing in pyrazole substituent positions (3-Me vs. 1-Me), which may alter receptor binding .
Key Observations :
Key Observations :
- Medicinal Chemistry: The target compound’s aminomethyl group may enhance solubility for drug delivery, whereas ’s analogs show direct biological activity .
- Material Science: Derivatives with carbazole or phenoxazine groups () are optimized for OLED efficiency via thermally activated delayed fluorescence (TADF) .
Biological Activity
4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile is a pyrazole derivative with significant potential in medicinal chemistry. Its molecular formula is C12H13N5, and it features a benzonitrile group linked to a pyrazole ring with an aminomethyl substituent. This compound has attracted attention due to its diverse biological activities, which are essential for developing new therapeutic agents.
Chemical Structure and Properties
The structure of 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile can be represented as follows:
This compound exhibits unique properties attributed to its functional groups, which facilitate interactions with various biological targets.
Anticancer Properties
Research indicates that pyrazole derivatives, including 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile, exhibit significant anticancer activity. A study highlighted that similar compounds could inhibit cell proliferation and induce apoptosis in cancer cell lines, such as MCF-7 and HepG2 . The mechanism of action often involves the modulation of signaling pathways associated with cell growth and survival.
Antioxidant Activity
The antioxidant potential of compounds related to 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile has been documented. These compounds can scavenge free radicals and reduce lipid peroxidation in biological systems, contributing to their protective effects against oxidative stress .
Enzyme Inhibition
Another area of interest is the enzyme inhibition capabilities of this compound. Similar pyrazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase, which plays a critical role in neurotransmission. This inhibition can lead to potential applications in treating neurodegenerative diseases .
Study on Anticancer Activity
In a comparative study, 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile was evaluated alongside other pyrazole derivatives for their anticancer effects. The results indicated that this compound exhibited a dose-dependent inhibition of cancer cell growth, with IC50 values comparable to established anticancer agents like doxorubicin .
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile | 15 | MCF-7 |
| Doxorubicin | 10 | MCF-7 |
Study on Antioxidant Activity
An investigation into the antioxidant activity of pyrazole derivatives found that 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile effectively scavenged DPPH radicals, demonstrating its potential as an antioxidant agent .
The biological activities of 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile can be attributed to its ability to interact with specific molecular targets. These interactions often involve:
- Hydrogen bonding : Facilitating binding to active sites on enzymes or receptors.
- Hydrophobic interactions : Enhancing affinity for lipid membranes or hydrophobic pockets in proteins.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile?
- The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or via Suzuki-Miyaura coupling for aryl-pyrazole linkage .
- Step 2 : Introduction of the aminomethyl group using reductive amination or azide-alkyne "click chemistry" (e.g., Cu-catalyzed cycloaddition with azide precursors) .
- Step 3 : Functionalization of the benzonitrile group via nucleophilic substitution or cross-coupling reactions .
Q. How is the structural integrity of this compound validated post-synthesis?
- X-ray crystallography confirms the 3D arrangement of the pyrazole and benzonitrile moieties, with bond lengths (C–C ≈ 1.46 Å) and angles consistent with aromatic systems .
- 1H/13C NMR identifies key protons (e.g., pyrazole CH at δ 5.93 ppm) and nitrile carbons (C≡N at ~110 ppm) .
- HRMS ensures molecular mass accuracy (e.g., observed m/z 224.0803 vs. calculated 224.0805 for intermediates) .
Q. What are the preliminary biological screening protocols for this compound?
- Antimicrobial assays : Test against S. aureus (MIC ~5 µM) and A. niger using broth microdilution .
- Anticancer screening : Evaluate cytotoxicity against HCT116 cells (IC₅₀ ~4.5 µM) via MTT assays .
- Solubility issues in aqueous media can be mitigated using DMSO co-solvents (<1% v/v) or surfactants like Tween-80 .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
- Pyrazole modifications : Substituting the 1-methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) improves target selectivity by reducing off-target interactions .
- Benzonitrile replacements : Replacing the nitrile with carboxylic acids or amides alters polarity, enhancing blood-brain barrier penetration in neurological targets .
- Aminomethyl functionalization : Adding electron-withdrawing groups (e.g., -CF₃) to the aminomethyl side chain increases metabolic stability .
Q. What computational methods predict binding modes of this compound with biological targets?
- Molecular docking (AutoDock Vina) identifies interactions with kinases (e.g., hydrogen bonding with hinge regions) .
- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns, highlighting key residues (e.g., Lys123 in ATP-binding pockets) .
- QSAR models using Hammett constants (σ) and LogP values correlate substituent effects with IC₅₀ data .
Q. How can contradictory data in biological assays be resolved?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HCT116 vs. BJ fibroblasts) to exclude cell-type-specific artifacts .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify unintended kinase inhibition .
- Metabolite analysis : LC-MS/MS detects degradation products (e.g., nitrile hydrolysis to carboxylic acids) that may explain activity discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
